molecular formula C18H19NS B2437573 4'-phenyl-3H-spiro[1,3-benzothiazole-2,1'-cyclohexane] CAS No. 121714-55-4

4'-phenyl-3H-spiro[1,3-benzothiazole-2,1'-cyclohexane]

Cat. No.: B2437573
CAS No.: 121714-55-4
M. Wt: 281.42
InChI Key: PRHSHSBELQVCKN-UHFFFAOYSA-N
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Description

4'-Phenyl-3H-spiro[1,3-benzothiazole-2,1'-cyclohexane] is a complex organic compound characterized by its unique spirocyclic structure, which includes a benzothiazole ring fused to a cyclohexane ring, and a phenyl group attached to the fourth position of the benzothiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4'-Phenyl-3H-spiro[1,3-benzothiazole-2,1'-cyclohexane] typically involves multiple steps, starting with the construction of the benzothiazole core. One common approach is the cyclization of 2-aminobenzothiazole with cyclohexanone under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which then undergoes intramolecular cyclization to form the spirocyclic structure.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 4'-Phenyl-3H-spiro[1,3-benzothiazole-2,1'-cyclohexane] can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to introduce oxygen atoms into the molecule.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed to reduce specific functional groups.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

  • Chemistry: The compound can serve as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: It has been studied for its biological activity, including potential antimicrobial and anticancer properties.

  • Medicine: Research has investigated its use as a therapeutic agent, particularly in the treatment of certain diseases.

  • Industry: The compound's unique structure makes it useful in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism by which 4'-Phenyl-3H-spiro[1,3-benzothiazole-2,1'-cyclohexane] exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, the compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the application and the specific biological or chemical context.

Comparison with Similar Compounds

4'-Phenyl-3H-spiro[1,3-benzothiazole-2,1'-cyclohexane] can be compared to other similar compounds, such as:

  • Benzothiazole derivatives: These compounds share the benzothiazole core but may have different substituents or structural features.

  • Cyclohexane derivatives: Compounds with cyclohexane rings that are modified with various functional groups.

  • Phenyl-containing compounds: Other molecules that include a phenyl group attached to different heterocyclic structures.

The uniqueness of 4'-Phenyl-3H-spiro[1,3-benzothiazole-2,1'-cyclohexane] lies in its spirocyclic structure, which provides distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

4'-phenylspiro[3H-1,3-benzothiazole-2,1'-cyclohexane]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NS/c1-2-6-14(7-3-1)15-10-12-18(13-11-15)19-16-8-4-5-9-17(16)20-18/h1-9,15,19H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRHSHSBELQVCKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1C3=CC=CC=C3)NC4=CC=CC=C4S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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